![molecular formula C22H22N2O6 B2464678 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 1212139-91-7](/img/structure/B2464678.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.426. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
A study conducted by Guerrero et al. (2014) explored the hydrogen-bonded assembly in zero, one, two, and three dimensions of four related benzazepine derivatives in a reaction pathway. This research contributes to the understanding of the chemical structure and properties of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide (Guerrero et al., 2014).
Synthesis and Applications
Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, highlighting a synthetic process related to the compound . This suggests potential applications in the development of therapeutic agents (Ikemoto et al., 2005).
Advanced Material Synthesis
Belokon et al. (1998) reported on the stereoselective synthesis and structure determination of a new benzoxazocine-thiocarboxamide. Their work contributes to the broader field of advanced material synthesis, where compounds like this compound could be used (Belokon et al., 1998).
Solid-Phase Peptide Synthesis
Albericio and Bárány (2009) developed a polymer-supported benzylamide for solid-phase synthesis of C-terminal peptide amides. This methodology could potentially be applied in the context of synthesizing or modifying related compounds (Albericio & Bárány, 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-22-11-15(14-4-2-3-5-16(14)30-22)19(21(27)24(22)8-9-25)20(26)23-13-6-7-17-18(10-13)29-12-28-17/h2-7,10,15,19,25H,8-9,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLQCKPSVNXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1CCO)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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